N-Boc-1-amino-1-cyclopentanemethanol

Description

N-Boc-1-amino-1-cyclopentanemethanol (CAS: 174889-22-6 or 168540-07-6) is a Boc-protected amino alcohol with the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol. It serves as a critical chiral building block in organic synthesis, particularly in peptide chemistry and pharmaceutical intermediates. Key physical properties include:

- Melting point: 108–112°C

- Boiling point: 329.5±11.0°C at 760 mmHg

- Density: 1.1±0.1 g/cm³

- Flash point: 153.1±19.3°C

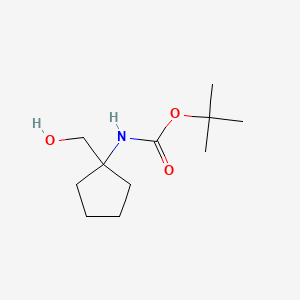

The compound’s structure features a cyclopentane ring with both a Boc-protected amino group (-NH-Boc) and a hydroxymethyl (-CH₂OH) substituent, enabling dual reactivity in nucleophilic and electrophilic reactions. It is commercially available in varying quantities (e.g., 1g for $6,400–$339), with applications in asymmetric synthesis and drug development.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(8-13)6-4-5-7-11/h13H,4-8H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KORMKULLVQEUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00937504 | |

| Record name | tert-Butyl hydrogen [1-(hydroxymethyl)cyclopentyl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168540-07-6, 174889-22-6 | |

| Record name | tert-Butyl hydrogen [1-(hydroxymethyl)cyclopentyl]carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 174889-22-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Organic Synthesis

N-Boc-1-amino-1-cyclopentanemethanol serves as a building block in the synthesis of complex organic molecules. Its Boc-protected amine functionality allows for selective reactions and functionalization, making it a valuable intermediate in constructing various derivatives.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as an intermediate in the development of pharmaceuticals. Its derivatives may exhibit significant biological activity, including interactions with enzymes and receptors . For example, research indicates that amino alcohols can influence neurotransmitter receptors or metabolic enzymes, potentially leading to therapeutic applications.

Peptide Synthesis

The compound is also employed in peptide synthesis , where it acts as a protected amino acid. The Boc group facilitates the coupling of amino acids while preventing premature reactions during the synthesis process .

Case Study 1: Synthesis of Bioactive Compounds

A study investigated the use of this compound in synthesizing bioactive molecules. Researchers successfully synthesized derivatives that exhibited antimicrobial properties, highlighting the compound's potential in drug development.

Case Study 2: Interaction Studies

Another research focused on the interaction of this compound derivatives with neurotransmitter receptors. The findings suggested that these compounds could modulate receptor activity, providing insights into their pharmacological potential .

Comparison with Similar Compounds

1-N-Boc-aminocyclopentanecarboxylic acid (CAS: 35264-09-6)

- Molecular formula: C₁₁H₁₉NO₄

- Molecular weight : 229.27 g/mol

- Key differences: Replaces the hydroxymethyl group with a carboxylic acid (-COOH). Higher melting point (130–131°C) due to stronger intermolecular hydrogen bonding. Applications: Used in peptide coupling (e.g., as a constrained amino acid analog).

(1S,4R)-N-Boc-1-aminocyclopent-2-ene-4-carboxylic acid (CAS: 151907-80-1)

1-(Boc-Amino)cyclopropanecarboxylic acid (CAS: 88950-64-5)

1-Methylcyclopentanol (CAS: 1462-03-9)

- Molecular formula : C₆H₁₂O

- Molecular weight : 100.16 g/mol

- Key differences: Lacks the Boc-protected amino group, reducing steric hindrance. Simpler structure with lower boiling point (unreported but expected <250°C). Applications: Solvent or intermediate in non-peptide syntheses.

N-Boc-1,3-diaminopropane hydrochloride (CAS: 127346-48-9)

- Molecular formula : C₈H₁₉ClN₂O₂

- Molecular weight : 210.70 g/mol

- Key differences: Linear structure with two amino groups (one Boc-protected). Hydrochloride salt form enhances solubility in polar solvents. Applications: Linker in combinatorial chemistry.

Comparative Data Table

Structural and Functional Insights

- Ring Size and Saturation: Cyclopentane derivatives (e.g., this compound) offer conformational flexibility, while cyclopropane or cyclopentene analogs (e.g., ) introduce strain or rigidity, altering reactivity.

- Functional Groups: The -CH₂OH group in this compound enables esterification or oxidation, whereas -COOH in similar compounds () facilitates amide bond formation.

- Boc Protection: Critical for amino group stability during synthesis; removal under acidic conditions (e.g., TFA) is a shared trait.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Boc-1-amino-1-cyclopentanemethanol, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves Boc protection of the amine group followed by cyclopentane ring functionalization. Optimization strategies include adjusting reaction temperature (e.g., 0–25°C for Boc protection), catalyst selection (e.g., DMAP for acylation), and solvent polarity (e.g., dichloromethane for solubility). Reaction progress should be monitored via TLC or in-situ FTIR. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields. Purity validation (>95%) can be confirmed via HPLC, as demonstrated for structurally similar compounds .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Compare observed values (e.g., 130–131°C for analogous Boc-protected cyclopentane derivatives) with literature data to confirm crystallinity .

- NMR Spectroscopy : H and C NMR verify regiochemistry (e.g., cyclopentane proton splitting patterns) and Boc-group integrity.

- HPLC/MS : Quantify purity and detect trace impurities using C18 columns with acetonitrile/water gradients.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow hazard guidelines for similar Boc-protected amines:

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation.

- First Aid : In case of exposure, rinse skin with water for 15 minutes; for eye contact, flush with saline. Seek medical evaluation, as advised for structurally related compounds .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomers of this compound, and how does chirality impact its reactivity?

- Methodological Answer : Chiral resolution can be achieved via:

- Diastereomeric Salt Formation : Use chiral acids (e.g., tartaric acid) to precipitate enantiomers.

- Chiral HPLC : Employ amylose-based columns with hexane/isopropanol mobile phases.

Chirality influences reactivity in downstream reactions (e.g., asymmetric catalysis or peptide coupling). For example, the (R)-enantiomer may exhibit higher steric hindrance in nucleophilic substitutions, altering reaction pathways. Reference DL-forms in safety data for handling precautions .

Q. How can contradictory data in kinetic studies of acid-catalyzed Boc deprotection be resolved?

- Methodological Answer : Contradictions often arise from solvent effects or competing mechanisms. Systematic approaches include:

- In-Situ Monitoring : Use F NMR (if fluorinated analogs are used) to track deprotection rates.

- Solvent Screening : Compare rates in polar aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents.

- Computational Modeling : Apply DFT calculations to identify transition states and validate experimental activation energies. Cross-reference methodologies from data-practice reviews in interdisciplinary research .

Q. What computational modeling approaches are suitable for predicting the stability of this compound under varying pH conditions?

- Methodological Answer :

- pKa Prediction : Tools like MarvinSketch estimate amine protonation states, informing stability in acidic/basic media.

- Molecular Dynamics (MD) Simulations : Simulate Boc-group hydrolysis in explicit solvent models (e.g., water, HCl) to assess degradation pathways.

- Comparative Analysis : Validate predictions against experimental stability data from analogous compounds (e.g., Boc-protected pentanol derivatives) .

Q. How can researchers design experiments to study the compound’s role in stereoselective synthesis of β-lactam antibiotics?

- Methodological Answer :

- Scaffold Functionalization : Introduce β-lactam precursors (e.g., azetidinone) via Mitsunobu or Ugi reactions.

- Stereochemical Analysis : Use X-ray crystallography to confirm diastereomer configurations.

- Biological Assays : Partner with microbiologists to test antibiotic activity against Gram-positive/negative strains. Reference educational frameworks for interdisciplinary experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.